1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate
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Overview
Description
1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate is a chemical compound with the molecular formula C15H23N3O3 and a molecular weight of 293.36 . This compound is known for its unique structure, which includes a tert-butyl group, an aminophenyl group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl chloroformate with 2-(2-aminophenyl)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the reaction conditions and the specific oxidizing agent used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carbamate groups.
Scientific Research Applications
1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it useful in biochemical research.
Medicine: It has potential applications in drug development, particularly as a precursor for the synthesis of pharmaceuticals. Its stability and reactivity make it a valuable intermediate in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .
Comparison with Similar Compounds
1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: This compound has a similar structure but lacks the aminophenyl group.
N1-Boc-N1,N2-dimethyl-1,2-ethanediamine: This compound also contains a tert-butyl group and a carbamate group but has a different overall structure.
The uniqueness of this compound lies in its combination of functional groups, which provides a unique set of chemical properties and reactivity.
Properties
Molecular Formula |
C15H23N3O3 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-aminobenzoyl)amino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18(4)10-9-17-13(19)11-7-5-6-8-12(11)16/h5-8H,9-10,16H2,1-4H3,(H,17,19) |
InChI Key |
QWGRXFQFADNBBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
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